Beta-Glucuronidase Inhibition vs. mGlu5 PAM Activity
The target compound demonstrates a distinct enzyme inhibition profile compared to the structurally related mGlu5 PAM benzamide series. While potent benzamide analogs like VU-29 (N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide) act as positive allosteric modulators of mGlu5 with an EC50 of 19 nM [1], the target Schiff base exhibits no reported mGlu5 activity. Instead, it shows an IC50 of 600 nM against beta-glucuronidase, indicating a shift from a receptor-mediated mechanism to direct enzyme inhibition [2]. This functional divergence makes it a valuable tool for phenotypic screening where mGlu5 modulation is an off-target liability.
| Evidence Dimension | Primary Pharmacological Activity |
|---|---|
| Target Compound Data | IC50 = 600 nM (beta-glucuronidase inhibition) |
| Comparator Or Baseline | VU-29 (N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide): EC50 = 19 nM (mGlu5 PAM activity) |
| Quantified Difference | Complete target switch; Comparator is a potent mGlu5 PAM (19 nM), Target has no mGlu5 activity but inhibits beta-glucuronidase (600 nM) |
| Conditions | Target: In vitro enzyme assay using p-nitrophenyl-beta-D-glucuronide substrate. Comparator: mGlu5 functional assay in human transfected CHO cells. |
Why This Matters
This evidence-based target switch is critical for projects requiring selective enzyme inhibition without cross-reactivity on CNS metabotropic glutamate receptors.
- [1] BindingDB. Positive allosteric modulator activity of N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide analogue against metabotropic glutamate receptor 5. BindingDB ID: BDBM50156068. View Source
- [2] BindingDB. Inhibition of beta-glucuronidase by (E)-1-(1,3-diphenyl-1H-pyrazol-5-yl)-N-(4-nitrophenyl)methanimine. BindingDB ID: BDBM50019208. View Source
